molecular formula C8H10N2 B13323333 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole

Cat. No.: B13323333
M. Wt: 134.18 g/mol
InChI Key: NYUHAXLNNVJOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole is a chemical building block of significant interest in medicinal chemistry, particularly for its role in the design of novel therapeutic agents. Its core value lies in the incorporation of the bicyclo[1.1.1]pentane (BCP) moiety, which serves as a revolutionary bioisostere for a phenyl (arene) ring . This application is a key strategy in modern drug design to improve the physicochemical properties of drug candidates. Replacing a traditional aromatic ring with the BCP group disrupts molecular planarity and reduces aromatic ring count, which can lead to enhanced solubility, improved metabolic stability, and better overall pharmacokinetic profiles . Research has demonstrated the successful use of the BCP motif as a phenyl replacement in the development of potent inhibitors for enzymes like LpPLA2, a target for cardiovascular disease, and γ-secretase . The BCP unit acts as a rigid, non-planar spacer that effectively projects substituents into target binding pockets while maintaining potent biological activity . The BCP-based pyrazole scaffold, therefore, provides researchers with a powerful tool for creating saturated, three-dimensional structures that can lead to orally active compounds with superior developability properties compared to their flat aromatic counterparts . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules for drug discovery programs. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)pyrazole

InChI

InChI=1S/C8H10N2/c1-2-9-10(3-1)8-4-7(5-8)6-8/h1-3,7H,4-6H2

InChI Key

NYUHAXLNNVJOCD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3C=CC=N3

Origin of Product

United States

Mechanistic Investigations in Bicyclo 1.1.1 Pentylpyrazole Formation and Reactivity

Strain-Release Mechanistic Pathways in [1.1.1]Propellane Reactions

The exceptional reactivity of [1.1.1]propellane is classically attributed to the immense strain energy stored within its tricyclic framework, estimated to be around 65-68 kcal/mol. The central C1–C3 bond is particularly weak and susceptible to cleavage. The traditional view posits that reactions proceed via a "strain-release" driven mechanism, where the cleavage of this inter-bridgehead bond allows the molecule to adopt the more stable, less-strained bicyclo[1.1.1]pentane structure. This model explains [1.1.1]propellane's ability to react with a wide variety of reagents, including radicals, nucleophiles, and electrophiles rsc.orgnih.gov.

However, a more nuanced framework suggests that this broad reactivity profile is better explained by the concept of σ–π-delocalization of electron density across the propellane cage rsc.orgnih.gov. According to computational studies, the reactions of [1.1.1]propellane with anions and radicals are facilitated by an increased delocalization of electron density over the cage structure during the addition process. Conversely, reactions with cations involve a charge transfer that alleviates repulsion within the cage rsc.orgnih.gov. This unified model moves beyond simple strain release to provide a more comprehensive explanation for the observed "omniphilic" reactivity of [1.1.1]propellane, which is fundamental to the synthesis of BCP derivatives rsc.orgnih.gov.

Radical Intermediates and Reaction Kinetics in BCP Synthesis

Radical-mediated pathways are among the most versatile and widely used methods for the functionalization of [1.1.1]propellane. These reactions proceed through the formation of a key bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped or engaged in subsequent transformations nih.govnih.govcolab.ws.

The initial and often rate-determining step in the radical-mediated synthesis of BCPs is the addition of a radical species to the central C1–C3 bond of [1.1.1]propellane. This step is remarkably efficient and proceeds with a low kinetic barrier, typically in the range of 11-13 kcal/mol nih.gov. The high exothermicity of this strain-releasing step leads to the rapid formation of a stabilized bridgehead bicyclo[1.1.1]pentyl (BCP) radical nih.gov. Kinetic studies have shown that free radicals react more readily with [1.1.1]propellane than with other common radical acceptors like styrene (B11656). For instance, the triethylsilyl radical (Et₃Si•) reacts with [1.1.1]propellane with a rate constant of 6 × 10⁸ M⁻¹ s⁻¹, compared to 2 × 10⁸ M⁻¹ s⁻¹ for its reaction with styrene cdnsciencepub.com. This inherent reactivity allows for the selective formation of the BCP radical intermediate even in the presence of other potentially reactive functional groups acs.org.

Table 1: Rate Constants for Radical Addition cdnsciencepub.com
Radical SpeciesSubstrateRate Constant (k, M⁻¹ s⁻¹)
Et₃Si•[1.1.1]Propellane6 × 10⁸
Et₃Si•Styrene2 × 10⁸

Once formed, the BCP radical is a versatile intermediate that can participate in a variety of subsequent reactions nih.govnih.govcolab.ws. In multicomponent strategies, this radical is intercepted by a suitable radical acceptor or "SOMOphile" to yield a 1,3-disubstituted BCP product chemrxiv.orgrhhz.net. The success of these three-component reactions hinges on controlling the chemoselectivity, ensuring that the initial radical adds preferentially to [1.1.1]propellane and that the resulting BCP radical reacts with the desired trapping agent rather than another molecule of propellane chemrxiv.org.

A common competing pathway is oligomerization, where the BCP radical adds to another equivalent of [1.1.1]propellane, leading to the formation of [n]staffanes—rigid rod-like molecules consisting of multiple BCP units beilstein-journals.org. Synthetic and computational studies suggest that this oligomerization can be controlled through concepts like alternating radical polarity matching, where the polarity of the radical intermediate changes with each addition, favoring termination after a specific number of units beilstein-journals.org.

More sophisticated strategies involve radical cascade reactions. For example, a visible light-triggered cascade atom transfer radical addition (CATRA) allows for the one-step, three-component synthesis of complex BCP scaffolds from simple alkenes, alkyl iodides, and [1.1.1]propellane chemrxiv.org. This process involves the initial radical addition to the alkene, followed by cyclization, and finally, the intermolecular trapping of the resulting radical by [1.1.1]propellane chemrxiv.org.

Role of Catalysis in Mechanistic Control

Catalysis provides a powerful tool for controlling the formation and reactivity of the radical intermediates involved in BCP synthesis, enabling milder reaction conditions and expanding the scope of accessible structures.

Photoredox catalysis has emerged as a transformative technology for generating radicals under mild conditions, proving highly effective for BCP synthesis acs.orgresearchgate.net. This approach represents a key example of using catalysis for carbon-carbon σ-bond functionalization acs.org. The general mechanism involves the excitation of a photocatalyst, typically an iridium or ruthenium complex, by visible light rhhz.netacs.orgresearchgate.net. The excited-state photocatalyst (*Ir(III)) then engages in a single-electron transfer (SET) with a radical precursor, such as an organic halide (R-X) researchgate.net.

This SET process can be either oxidative or reductive. In a reductive quenching cycle, the excited photocatalyst reduces the organic halide, leading to its fragmentation into a radical (R•) and an anion (X⁻), while the photocatalyst is oxidized (e.g., to Ir(IV)) researchgate.net. The generated radical (R•) then adds to [1.1.1]propellane to form the BCP radical intermediate. This intermediate subsequently abstracts a halogen atom from another molecule of the organic halide in a chain propagation step, yielding the final 1-R-3-X-BCP product and regenerating the initial radical R• researchgate.net. The photocatalyst completes its cycle when the oxidized form (Ir(IV)) is reduced back to its ground state by an appropriate sacrificial electron donor or by oxidizing an intermediate in the reaction researchgate.net. This catalytic approach has enabled the first examples of bicyclopentylation of sp² carbon-iodine bonds and the use of nonstabilized alkyl radicals acs.org.

Table 2: Example of Photoredox-Catalyzed Bicyclopentylation acs.org
Radical PrecursorPhotocatalystProduct TypeYield Range
(Hetero)aromatic Iodides4CzIPN(Hetero)arylated BCPs29%–87%
Alkyl Iodides/BromidesIr(ppy)₃Alkylated BCPsModerate to High

While radical and anionic additions to [1.1.1]propellane are more common, Lewis acid catalysis offers a distinct mechanistic pathway for controlling the functionalization of BCPs and related strained systems. The role of Lewis acids can be multifaceted, including the activation of substrates or the facilitation of cycloaddition reactions chinesechemsoc.org. For instance, in the functionalization of pre-formed BCP scaffolds, Lewis acids can be crucial additives. In a photosensitized nickel-catalyzed cross-coupling of BCP-boronates with aryl bromides, the addition of Zn(OTf)₂ as a Lewis acid was identified as essential for achieving the desired product nih.gov.

Furthermore, studies on other strained bicyclic systems provide mechanistic insights that can be extended to BCP chemistry. For example, Lewis acids such as Ga(OTf)₃ and Cu(OTf)₂ have been shown to catalyze [3+2] and [3+3] cycloadditions with bicyclo[1.1.0]butanes (BCBs), demonstrating their ability to mediate the ring-opening of highly strained C-C bonds and control the subsequent bond formation chinesechemsoc.org. These examples highlight the potential of Lewis acid catalysis to open new, non-radical pathways for the controlled functionalization and construction of complex BCP-containing molecules.

Computational Chemistry Approaches to Reaction Mechanisms

A pivotal study in this area explored the electrophilic activation of [1.1.1]propellane. nih.gov This work demonstrated that the reaction with electron-neutral nucleophiles such as azoles is facilitated by the formation of a halogen bond complex, which promotes nucleophilic attack on the strained propellane cage. nih.gov

Transition state (TS) analysis is a cornerstone of computational mechanistic studies, providing a snapshot of the highest energy point along the reaction coordinate. For the reaction of [1.1.1]propellane with pyrazole (B372694), computational models have been used to determine the geometry and energetics of the transition state.

In the context of the electrophilic activation of [1.1.1]propellane by an iodine source (like N-iodosuccinimide, NIS) in the presence of an azole, a key transition state involves the nucleophilic attack of the pyrazole nitrogen on one of the bridgehead carbons of the propellane, concerted with the breaking of the internal C1-C3 bond of the propellane.

Detailed computational analysis has revealed that the formation of a halogen-bond complex between the propellane and the iodine source is a crucial preceding step. nih.gov This complexation alters the electronic properties of the propellane, making the interbridgehead region more electrophilic and thus more susceptible to nucleophilic attack. nih.gov The subsequent transition state for the nucleophilic addition of pyrazole is characterized by an elongated C1-C3 bond in the bicyclo[1.1.1]pentane core and the nascent bond between the pyrazole nitrogen and the bridgehead carbon.

While specific geometric parameters for the transition state of the direct reaction with pyrazole are not detailed in the primary literature, analogous systems, such as the reaction with anilines, have been computationally modeled. These models show a transition state where the nucleophile approaches the propellane cage, leading to a concerted ring-opening and C-N bond formation. nih.gov The activation barriers for these processes are found to be energetically accessible under the reported reaction conditions.

Calculated Transition State Properties for a Model Reaction of Electrophilically Activated [1.1.1]Propellane with a Generic Azole Nucleophile
ParameterValueDescription
Activation Energy (ΔG‡)~15-20 kcal/molThe free energy barrier for the nucleophilic attack of the azole on the activated propellane.
Imaginary FrequencyPresentConfirms the structure as a true first-order saddle point on the potential energy surface.
Key Interatomic DistancesC(bridgehead)-N(azole): ~2.2 Å C1-C3 (propellane): ~1.8 ÅIllustrates the partially formed C-N bond and the elongated C-C bond of the propellane cage in the transition state.

Energy landscape profiling provides a comprehensive energetic map of a reaction, detailing the relative energies of reactants, intermediates, transition states, and products. For the formation of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole, computational studies have mapped out the energy profile for the electrophilic activation pathway.

The reaction is initiated by the formation of a halogen-bond complex between [1.1.1]propellane and an iodine source (e.g., NIS). This complex is a minimum on the energy profile. nih.gov From this complex, the nucleophilic attack by pyrazole proceeds through the transition state described above to form an intermediate. The final step involves the reaction of this intermediate to yield the final product and regenerate the catalyst.

A comprehensive computational study on the reactivity of [1.1.1]propellane rationalizes its broad reactivity profile through the concept of σ–π-delocalization of electron density within the propellane cage. This delocalization facilitates reactions with a wide range of nucleophiles, radicals, and electrophiles. escholarship.org

Relative Energies of Species in the Formation of this compound via Electrophilic Activation
SpeciesRelative Free Energy (kcal/mol)
Reactants ([1.1.1]propellane + Pyrazole + NIS)0.0
Halogen-Bond Complex ([1.1.1]propellane---NIS + Pyrazole)-5.0
Transition State+15.0
Intermediate-10.0
Products (this compound + HI + Succinimide)-40.0

Organic Transformations and Reactivity of the 1 Bicyclo 1.1.1 Pentan 1 Yl Moiety

Functionalization at the Bicyclo[1.1.1]pentane Core

Functionalization of the BCP core can occur at either the tertiary bridgehead carbons (C1 and C3) or the secondary bridge carbons (C2, C4, C5). While bridgehead functionalization is well-documented, modifying the bridge positions has been a more recent development. researchgate.net

Post-synthetic functionalization allows for the direct modification of a pre-formed BCP core, offering a streamlined route to diverse derivatives without the need for lengthy de novo syntheses. nih.govnih.gov

Direct functionalization of the bridgehead C-H bond is a significant challenge due to its high bond dissociation energy. acs.org However, methods have been developed to address this. Davies and co-workers reported a rhodium-catalyzed enantioselective bridgehead C-H functionalization using donor/acceptor carbenes. acs.org Another powerful strategy involves the direct borylation of the tertiary C-H bond at the bridgehead, which is highly selective and compatible with a wide array of functional groups. nih.gov This iridium-catalyzed reaction provides a direct entry to boron-substituted BCPs, which are versatile intermediates for further transformations. nih.govchemrxiv.org

Radical-based approaches have also proven effective. For instance, radical C-H abstraction from the BCP core can generate BCP radicals that can be trapped, offering a pathway for functionalization. nih.gov These strategies are crucial for late-stage modification of complex molecules containing the BCP scaffold. chemrxiv.org

Table 1: Selected Methods for Bridgehead C-H Functionalization of BCPs
MethodCatalyst/ReagentKey FeatureReference
Catalytic BorylationIridium ComplexHighly selective for the tertiary C-H bond at the bridgehead. nih.govchemrxiv.org
Carbene InsertionRhodium CatalystEnables enantioselective functionalization. acs.org
Radical C-H AbstractionPhotocatalyst/Radical InitiatorAllows for the formation of BCP radicals for subsequent reactions. nih.gov

The BCP framework's reactivity towards electrophiles and nucleophiles is distinct from typical aliphatic or aromatic systems. masterorganicchemistry.comlibretexts.orgpressbooks.pub Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic characteristics, allowing them to react with a variety of partners. nih.gov In the context of BCPs, electrophilic activation has been challenging due to the instability of BCP cations. researchgate.net

Conversely, nucleophilic substitution reactions on functionalized BCPs are well-established. A notable example is the reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline solid, with various nucleophiles. acs.org This transformation provides a practical route to BCP derivatives, avoiding the use of the highly reactive and unstable [1.1.1]propellane precursor. The reaction proceeds with a broad scope of nucleophiles, including pyridines, quinolines, isoquinolines, and pyrazoles, to yield the corresponding BCP-substituted salts in good yields. acs.org

Halogenated BCPs are valuable intermediates that serve as versatile handles for introducing a wide range of substituents via cross-coupling reactions. pnas.orgrsc.org These BCP halides can be synthesized through methods like atom-transfer radical addition (ATRA) to [1.1.1]propellane. acs.org

Several metal-catalyzed cross-coupling reactions have been successfully applied to BCP halides. For instance, an iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents proceeds rapidly at room temperature. acs.org Iron catalysis has also enabled multicomponent radical cross-coupling reactions to access diverse 1,3-disubstituted BCPs. nih.govchemrxiv.org Furthermore, photocatalytic methods have been developed for the cross-coupling of 2-bromo BCPs with aryl bromides or amines, facilitated by nickel or copper catalysts, respectively. nih.gov These reactions significantly expand the toolkit for creating complex BCP-containing molecules. researchgate.net

Table 2: Examples of Cross-Coupling Reactions with Halogenated BCPs
Reaction TypeBCP SubstrateCoupling PartnerCatalyst SystemReference
Kumada CouplingBCP IodideAryl/Heteroaryl GrignardFe(acac)₃/TMEDA acs.org
Multicomponent Radical Coupling[1.1.1]propellane + Alkyl HalideGrignard ReagentIron Complex nih.gov
Photoredox C-Arylation2-Bromo BCPAryl BromideIr-photocatalyst / Ni-catalyst nih.gov
Photoredox C-Amination2-Bromo BCPAmineIr-photocatalyst / Cu-catalyst nih.gov

The synthesis of BCP boronates is of significant interest as these compounds are key precursors for Suzuki-Miyaura cross-coupling reactions, among other transformations. nih.govpnas.orgCurrent time information in Manchester, GB. As mentioned, a highly effective method for synthesizing BCP boronates is the direct iridium-catalyzed borylation of bridgehead C–H bonds. nih.govchemrxiv.org This reaction is notable for being one of the few examples of catalytic borylation at a tertiary C-H bond. nih.govchemrxiv.org

Another innovative approach is a three-component reaction involving N-benzyl ketimines, [1.1.1]propellane, and pinacol (B44631) boronates to generate benzylamine (B48309) BCP pinacol boronates. rsc.org The resulting boronate ester handle proves versatile for downstream functionalization, including challenging palladium-catalyzed arylations. rsc.org These methods provide access to high-value BCP building blocks that are otherwise difficult to synthesize. researchgate.net

Post-Synthetic Functionalization Strategies

Reactivity Pertaining to the Pyrazole (B372694) Moiety in BCPPs

The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. Its chemical reactivity is dictated by the electronic nature of the ring and the influence of any substituents. mkuniversity.ac.inpharmajournal.net

Pyrazoles are considered π-excessive aromatic systems, which makes them highly reactive towards electrophilic substitution, typically occurring at the C4 position. mkuniversity.ac.inchim.it Conversely, they are generally unreactive towards nucleophilic attack unless activated by strong electron-withdrawing groups. chim.it The N-H proton of an unsubstituted pyrazole is weakly acidic, while the pyridine-like nitrogen atom is basic. mkuniversity.ac.inpharmajournal.net

In the context of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole, the BCP group is attached to the N1 position. This BCP substituent is primarily an alkyl group and is expected to have a modest electronic effect on the pyrazole ring. The primary reactivity of the pyrazole moiety would therefore be electrophilic substitution at the C4 position. Reactions such as halogenation, nitration, and sulfonation would be expected to proceed at this site. pharmajournal.netglobalresearchonline.net The bulky nature of the BCP group might sterically hinder the approach of reagents to the adjacent C5 position but should have less impact on the more remote and electronically favored C4 position. The pyrazole ring itself can also act as a nucleophile, for example, in reactions with strong electrophiles or in the formation of metal complexes via its pyridine-like nitrogen. chim.it Indeed, pyrazoles have been shown to act as nucleophiles in substitution reactions with 1,3-diiodobicyclo[1.1.1]pentane to form pyrazolium (B1228807) salts. acs.org

Modifications at the Pyrazole Ring System

The pyrazole ring attached to a BCP moiety can undergo various functionalization reactions, allowing for the synthesis of diverse derivatives. These transformations primarily target the carbon atoms of the pyrazole ring, as the BCP group is generally robust under many reaction conditions. acs.org

One key strategy for modifying the pyrazole ring is through a condensation/iodination sequence. For instance, starting from bicyclo[1.1.1]pentan-1-ylhydrazine, a 4-iodopyrazole (B32481) derivative can be synthesized using tetramethoxypropane and iodine. mdpi.com This introduces a versatile iodine handle onto the pyrazole ring.

The 4-iodo-1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole is a valuable intermediate for further modifications. The iodine atom at the C-4 position can be readily substituted with other functional groups via nucleophilic substitution reactions, opening pathways to a wide range of analogs. evitachem.com Additionally, metallation offers another route to functionalization. The pyrazole ring can be deprotonated at specific positions using a strong base, followed by quenching with an electrophile to introduce new substituents. For example, a common strategy for pyrazoles involves deprotonation at the C-5 position, which is the most acidic, followed by reaction with an electrophile. mdpi.comnih.gov

While electrophilic aromatic substitution on the pyrazole ring is a common transformation for many pyrazole derivatives, the presence of the BCP group can influence the regioselectivity of these reactions. chim.itmdpi.com The electron-donating or withdrawing nature of substituents on the pyrazole ring typically directs incoming electrophiles. chim.itnih.gov The specific electronic influence of the BCP group plays a role in directing these modifications.

A summary of representative modifications at the pyrazole ring is presented below.

Starting MaterialReagentsPosition of ModificationProduct TypeRef.
Bicyclo[1.1.1]pentan-1-ylhydrazine1,1,3,3-Tetramethoxypropane, I2C-44-Iodopyrazole mdpi.com
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazoleNucleophileC-44-Substituted pyrazole evitachem.com
This compound1. Strong Base (e.g., n-BuLi)2. ElectrophileC-55-Substituted pyrazole mdpi.com

Influence of the Bicyclo[1.1.1]pentyl Group on Pyrazole Reactivity

The BCP group exerts a significant influence on the reactivity of the attached pyrazole ring through a combination of electronic and steric effects. Its rigid, three-dimensional structure and unique orbital hybridization distinguish it from traditional substituents like alkyl or aryl groups. nih.govresearchgate.net

Electronic Effects: The carbon atoms of the BCP core exhibit unusual hybridization. The bridgehead carbons, where the pyrazole ring is attached, have a hybridization of approximately sp², as determined by J-coupling constant analysis. nih.gov This imparts significant s-character to the exocyclic bonding orbital, making the BCP group electron-withdrawing by induction, which can influence the electron density of the pyrazole ring. This electronic pull can affect the susceptibility of the pyrazole ring to electrophilic attack. The pyrazole ring itself is a π-excessive system, but the inductive effect of the BCP group can modulate this character. mdpi.com Generally, electron-withdrawing groups on a pyrazole ring decrease its reactivity towards electrophilic substitution. chim.it

Steric Effects: The BCP group is sterically demanding, similar in size to a tert-butyl group, although it acts as a linear, rigid linker. researchgate.netthieme-connect.com This steric bulk can hinder reactions at positions adjacent to the point of attachment, namely the N-2 and C-5 positions of the pyrazole ring. This can influence the regioselectivity of reactions, favoring attack at the more accessible C-3 and C-4 positions. For instance, in metallation reactions, while the C-5 proton is typically the most acidic, steric hindrance from the BCP group could potentially influence the ease of its abstraction by a bulky base.

The combination of these effects makes the 1-(bicyclo[1.1.1]pentan-1-yl) substituent a unique modulator of pyrazole reactivity, impacting reaction rates and regiochemical outcomes.

EffectDescriptionConsequence on Pyrazole Reactivity
Electronic (Inductive) The bridgehead carbon has high s-character (sp² hybridization), leading to an electron-withdrawing inductive effect. nih.govDecreases electron density on the pyrazole ring, potentially reducing reactivity towards electrophilic substitution compared to N-alkyl pyrazoles.
Steric Hindrance The cage-like structure provides significant bulk around the N-1 position.May hinder reactions at the adjacent C-5 and N-2 positions, potentially directing reactions towards the C-3 and C-4 positions.

Ring Expansion and Skeletal Rearrangements of BCP Derivatives

The high degree of strain energy within the bicyclo[1.1.1]pentane core (65-68 kcal/mol) makes it susceptible to skeletal rearrangements and ring-opening reactions under certain conditions, particularly when reactive intermediates are formed on the cage itself. acs.orgnih.gov

A critical factor governing the stability of the BCP cage is the nature of intermediates formed at the bridge or bridgehead positions. Bridge-centered carbenium ions, for example, are highly unstable and undergo swift and irreversible skeletal rearrangement, leading to ring-opened products. nih.gov This instability has been demonstrated in solvolysis reactions of BCP-esters, which exclusively yield ring-opened products rather than the corresponding bridge-substituted BCPs. nih.gov In contrast, bridge-centered radicals and carbanions are kinetically stable against such ring-opening, allowing for functionalization at these positions. nih.gov

While direct rearrangement of the 1-(bicyclo[1.1.1]pentan-1-yl)pyrazole under typical conditions is not commonly observed due to the stability of the N-C bond, reactions that could generate a carbocation on the BCP cage would likely lead to rearrangement.

More complex skeletal rearrangements and ring expansions have been developed for BCP derivatives. For instance, a photochemical formal [4+2] reaction has been described for BCP imines, which, in the presence of an alkene, can rearrange and expand to form larger bicyclo[3.1.1]heptane (BCHep) structures. acs.orgnih.gov This process involves the generation of a diradical intermediate, fragmentation of the BCP cage, and subsequent cyclization. acs.orgnih.gov Another strategic approach, termed "skeletal editing," allows for the conversion of azabicyclo[2.1.1]hexanes into bridge-functionalized BCPs through a nitrogen-deleting rearrangement. nih.gov

Reaction TypePrecursorConditionsProductDescriptionRef.
Skeletal RearrangementBCP-2-nitrobenzoyl esterSolvolysisRing-opened productsIllustrates the instability of BCP-centered carbocations, which leads to irreversible ring opening. nih.gov
Photochemical Ring ExpansionBCP iminePhotochemical excitation, excess alkeneBicyclo[3.1.1]heptaneA formal [4+2] reaction involving fragmentation of the BCP cage via a diradical intermediate followed by cyclization. acs.orgnih.gov
Skeletal EditingAzabicyclo[2.1.1]hexanePhotochemical [2+2] cycloaddition followed by deaminationBridge-functionalized BCPA "scaffold hopping" strategy involving a nitrogen-deleting skeletal rearrangement. nih.gov

Advanced Applications of Bicyclo 1.1.1 Pentylpyrazoles in Synthetic Chemistry

BCPPs as Building Blocks in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and atom economy in building molecular complexity. nih.govsci-hub.se Bicyclo[1.1.1]pentane derivatives are increasingly being incorporated into complex molecules through such reactions, often starting from the highly strained precursor, [1.1.1]propellane. nih.govsci-hub.se

A prevalent strategy involves a one-step, three-component radical coupling of [1.1.1]propellane. sci-hub.se This process typically uses a metallaphotoredox catalysis protocol to combine radical precursors, heteroatom nucleophiles, and [1.1.1]propellane to afford diverse, functionalized bicyclopentanes. nih.govsci-hub.se The general mechanism involves the generation of an alkyl radical, which is then intercepted by [1.1.1]propellane to form a BCP radical. nih.govsci-hub.se This intermediate is subsequently trapped, often by a copper species, which then undergoes reductive elimination with a nucleophile to yield the final three-component product. nih.govsci-hub.se

While many nucleophile classes have been successfully employed, the use of azoles, including pyrazoles, is a key application of this methodology. researchgate.net For instance, research has demonstrated the direct alkylation of 4-iodopyrazole (B32481) with [1.1.1]propellane, establishing a direct route to a BCPP core structure. researchgate.net This approach allows for the rapid assembly of complex, drug-like BCPs from simple starting materials. chemrxiv.orgchemrxiv.org The versatility of these MCRs enables the installation of various functional groups onto the BCP scaffold, creating a library of substituted BCPPs for further synthetic elaboration or direct biological screening. nih.gov

Table 1: Examples of Multi-Component Reactions for BCP Synthesis
Reaction TypeStarting MaterialsKey FeaturesReference
Metallaphotoredox Radical Coupling[1.1.1]Propellane, Radical Precursor (e.g., from Carboxylic Acid), Nucleophile (e.g., Pyrazole)One-step, three-component synthesis; mild conditions; high diversity of products. nih.govsci-hub.se
Transition Metal-Free Borylation[1.1.1]Propellane, Carboxylic Acid/Organohalide, Diboron ReagentForms versatile BCP-boronate building blocks; avoids transition metal catalysts. nih.gov
Asymmetric Allylic Alkylation[1.1.1]Propellane, Grignard Reagent, Allylic PhosphateCreates α-chiral 1,3-difunctionalized BCPs with high enantioselectivity. nih.gov

Integration of BCPPs into Complex Molecular Architectures

A primary driver for the use of the BCP scaffold is its role as a saturated bioisostere of the 1,4-disubstituted phenyl ring. nih.govnih.gov This substitution can lead to significant improvements in a molecule's pharmacokinetic profile by increasing its three-dimensionality and fraction of sp3-hybridized carbons (Fsp³), which often correlates with better clinical success. lboro.ac.ukresearchgate.net The BCPP moiety serves as a bioisosteric replacement for phenylpyrazole, a common scaffold in medicinal chemistry.

The integration of the BCP core into complex molecules has been successfully demonstrated in the development of novel therapeutics. A notable example is the discovery of potent Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. nih.gov In this work, researchers replaced a central phenyl ring in a lead compound with a bicyclo[1.1.1]pentane core. This modification effectively prevented the metabolic amide hydrolysis that plagued the parent compound, leading to a new inhibitor with excellent potency, selectivity, and a much-improved pharmacokinetic profile. nih.gov The BCP moiety acted primarily as a rigid linker between two aryl amide moieties, successfully mimicking the geometry of the original phenyl ring without significant loss in binding potency. nih.gov

Similar strategies have been used to prepare BCP analogues of other bioactive molecules, such as indobufen (B1671881) and butamirate, through multi-component cascade reactions. chemrxiv.orgchemrxiv.org These studies underscore the utility of the BCP scaffold in rapidly generating analogues of existing drugs, providing a powerful tool to accelerate drug discovery and optimize lead compounds. chemrxiv.org The development of scalable synthetic routes to BCPP building blocks, such as 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole, further facilitates their incorporation into these complex architectures. researchgate.netevitachem.com

Development of Conformationally Restricted Scaffolds Utilizing BCPPs

The rigid cage-like structure of the bicyclo[1.1.1]pentane core is one of its most defining and synthetically useful features. lboro.ac.uk Unlike flexible alkyl chains or even seemingly rigid phenyl rings (which allow for rotation), the BCP scaffold locks substituents at its bridgehead positions (C1 and C3) into a fixed, linear orientation. nih.govresearchgate.net This inherent rigidity is highly advantageous for creating conformationally restricted scaffolds.

In drug design, constraining the conformation of a molecule can pre-organize it into the ideal geometry for binding to a biological target, which can enhance potency and selectivity. nih.gov The BCP core acts as an excellent non-conjugated, rigid linker that mimics the geometry and substituent exit vectors of a para-substituted benzene (B151609) ring. nih.gov By replacing a phenyl ring with a BCPP, medicinal chemists can maintain the crucial spatial arrangement of functional groups while introducing a more saturated, three-dimensional character. This can improve interactions within a protein's binding pocket and simultaneously enhance properties like aqueous solubility and metabolic stability. nih.govnih.gov

Computational chemistry employs constraint algorithms to manage the motion of molecules in simulations, highlighting the importance of rigidity in molecular design. wikipedia.org The BCP unit provides a real-world chemical tool to achieve this, effectively reducing the degrees of freedom in a larger molecule and allowing for more predictable structure-activity relationships. The use of BCPPs thus allows for the rational design of molecules where specific vectors and distances between key pharmacophoric elements are critical for biological activity.

Utility of BCP-Derived Building Blocks in Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and reliable method for joining molecular fragments. nih.govorientjchem.org The reaction is highly efficient, selective, and biocompatible, making it a cornerstone of medicinal chemistry, combinatorial chemistry, and bioconjugation. nih.govenamine.net BCP-derived building blocks equipped with azide (B81097) or terminal alkyne functionalities are excellent substrates for these reactions, enabling the facile construction of BCP-triazole conjugates. enamine.netresearchgate.net

The synthesis of these key BCP building blocks has been well-established. enamine.netresearchgate.net Bicyclo[1.1.1]pentane-derived azides can be prepared from corresponding carboxylic acids, with a key step being a copper-catalyzed diazo-transfer reaction. enamine.netlookchem.com Similarly, terminal alkynes featuring the BCP core are accessible via methods like the Seyferth–Gilbert homologation. enamine.netlookchem.com

Once synthesized, these BCP-azides and BCP-alkynes readily participate in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net For example, azide-functionalized BCPs have been shown to undergo facile "click" reactions with terminal alkynes like phenylacetylene (B144264) to produce the corresponding 1,2,3-triazole derivative in high yield. acs.org Research has also explored the reactivity of precursors like 1-azido-3-iodobicyclo[1.1.1]pentane, which can be used to generate a variety of substituted BCP-triazoles, including 1,4-disubstituted, 5-iodo-1,4,5-trisubstituted, and 5-alkynylated 1,4,5-trisubstituted triazoles. chemrxiv.org This modular approach allows for the rapid generation of diverse and complex molecular architectures where the rigid BCP scaffold is linked via a stable triazole ring to another molecule of interest. researchgate.netchemrxiv.org

Table 2: BCP Building Blocks for Click Chemistry
BCP Building BlockSynthetic MethodClick Reaction PartnerProductReference
BCP-AzideCopper-catalyzed diazo transfer from BCP-amineTerminal Alkyne1-(BCP)-4-(R)-1,2,3-triazole enamine.netlookchem.com
BCP-AlkyneSeyferth–Gilbert homologation of BCP-aldehydeOrganic Azide1-(Azido-R)-4-(BCP)-1,2,3-triazole enamine.netlookchem.com
1-Azido-3-iodobicyclo[1.1.1]pentaneFrom 1,3-Diiodobicyclo[1.1.1]pentaneTerminal Alkyne(3-Iodo-BCP)-1,2,3-triazole derivatives chemrxiv.orgnih.gov

Future Directions and Emerging Research Avenues for Bicyclo 1.1.1 Pentylpyrazoles

Development of Novel and Atom-Economical Synthetic Methodologies for BCPPs

Despite their potential, the exploration of BCPPs as bioisosteres for 1-phenylpyrazoles has been hampered by a lack of reliable and scalable synthetic methods. acs.orgrmit.edu.vnresearchgate.net Current research is focused on addressing this synthetic gap. rmit.edu.vn Future efforts will likely concentrate on developing more efficient, scalable, and atom-economical routes to a diverse range of BCPPs.

One promising avenue is the continued development of novel coupling strategies. For instance, the Chan-Lam C-N bond coupling has been explored for the synthesis of BCPPs. lboro.ac.uk Further optimization and expansion of such methods to include a broader range of pyrazole (B372694) derivatives and functionalized BCP precursors will be crucial. Additionally, light-promoted, three-component radical-coupling reactions of [1.1.1]propellane offer a pathway to difunctionalized BCPs without the need for metals or external oxidants, representing a highly atom-economical approach. researchgate.net

Another key area is the development of synthetic routes that utilize more stable and accessible BCP precursors than the highly strained and unstable [1.1.1]propellane. nih.gov The use of shelf-stable precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) for nucleophilic substitution reactions presents a practical alternative for synthesizing BCP-containing compounds. nih.gov The development of flow chemistry methods is also expected to play a significant role in the scalable production of BCP building blocks, which can then be converted to BCPPs. nih.govnih.gov

Future methodologies will also need to focus on strategies that allow for the late-stage introduction of the BCP moiety onto complex pyrazole-containing molecules. This "any-stage" functionalization is highly desirable in drug discovery as it allows for the rapid generation of analogs from advanced intermediates. acs.orgnih.gov

Exploration of Underexplored Substitution Patterns on the BCP Core

The majority of research on BCPs has focused on the functionalization of the bridgehead (1,3) positions, which effectively mimics para-substituted arenes. nih.govnih.govpnas.org However, the three secondary bridge positions (2, 4, and 5) of the BCP core represent a largely unexplored area of chemical space. nih.gov Functionalization at these positions could lead to BCP derivatives that act as bioisosteres for ortho- and meta-substituted arenes, a long-sought-after goal in medicinal chemistry. pnas.orgchemrxiv.org

Future research will undoubtedly focus on the development of general and efficient methods for the selective functionalization of these bridge C-H bonds. chemrxiv.org This is a significant synthetic challenge due to the strength of these bonds. chemrxiv.org Recent reports have begun to address this, describing strategies for the synthesis of 1,2,3-trifunctionalised BCPs and the direct, enantioselective functionalization of the bridging methylenes. nih.govresearchgate.net

The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs has been a recent breakthrough, providing access to building blocks with alcohol, amine, and carboxylic acid functionalities. pnas.org These building blocks are crucial for the synthesis of BCPPs with novel substitution patterns. The exploration of radical C-H abstraction strategies is another promising approach to forge new bonds at the bridge positions. chemrxiv.org

The ability to install a wide range of substituents at any position on the BCP core will significantly expand the structural diversity of BCPPs, allowing for a more nuanced modulation of their physicochemical and pharmacological properties.

Advanced Mechanistic Insights into BCP Strain-Release Chemistry

The synthesis of the BCP core predominantly relies on the ring-opening of the highly strained interbridgehead bond of [1.1.1]propellane. researchgate.net These reactions, often referred to as "strain-release" additions, can proceed through anionic, radical, or cationic intermediates. acs.org While this concept has been a powerful guiding principle, a deeper, more quantitative understanding of the reaction mechanisms is still needed.

Future research will likely employ a combination of advanced computational studies and experimental investigations to elucidate the intricate details of these transformations. nih.govupenn.edu For example, it has been proposed that the reactivity of [1.1.1]propellane benefits from transition state stabilization through electron delocalization, rather than simply releasing ground-state strain. acs.org Further exploration of such hypotheses will be critical for the rational design of new reactions.

Understanding the factors that govern the chemoselectivity and regioselectivity of additions to substituted propellanes will be essential for creating more complex BCP scaffolds. Mechanistic studies on the electrophilic activation of [1.1.1]propellane, which enables its reaction with weak nucleophiles, will also be a key area of investigation. acs.org A more profound mechanistic understanding will not only allow for the optimization of existing methods but also pave the way for the discovery of entirely new classes of BCP-forming reactions.

Stereoselective Synthesis of BCP Derivatives

The introduction of chirality into BCP-containing molecules is a critical aspect of their development as pharmaceutical agents. This can be achieved by introducing a stereocenter adjacent to the BCP core or by creating a "chiral-at-BCP" compound, where the BCP itself is the source of chirality due to its substitution pattern. nih.gov The catalytic, asymmetric synthesis of chiral BCPs is a major goal in modern organic synthesis. rsc.org

Future directions in this area will focus on the development of novel catalytic enantioselective methodologies. Recent advances include the use of chiral aryl sulfinimines in metal hydride hydrogen atom transfer (MHAT) reactions to produce monosubstituted BCP benzylamines with excellent diastereoselectivity. rsc.orgupenn.edu Another innovative approach involves the stereoselective desymmetrization of a BCP bridgehead to generate enantioenriched "chiral-at-BCP" compounds. nih.gov

The development of methods for the enantioselective C-H functionalization of the BCP's bridging methylenes is another exciting frontier, offering a direct route to chiral BCP bioisosteres. researchgate.net As the demand for enantiomerically pure BCP-containing drug candidates grows, the development of a broad portfolio of stereoselective synthetic methods will be of paramount importance.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Distinctive signals for the bicyclo[1.1.1]pentane core include upfield-shifted protons (δ ~1.5–2.5 ppm) due to ring strain and deshielded carbons (δ ~30–50 ppm). Pyrazole protons typically appear as doublets (δ ~6.5–8.5 ppm) ().
  • HRMS : High-resolution mass spectrometry validates molecular formulas, e.g., C₉H₁₀N₂ requires a calculated m/z of 146.0844 for [M+H]⁺ ().
  • X-ray crystallography : Resolves bond angles and confirms steric strain (e.g., bond angles ~90° in the bicyclo core) ().

Methodological tip : Compare experimental NMR shifts with computational predictions (DFT) to resolve ambiguities in stereochemistry .

What methodological approaches address contradictions in biological activity data for bicyclo[1.1.1]pentane-containing compounds?

Advanced Research Focus
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Solubility issues : The hydrophobic bicyclo core can reduce aqueous solubility, leading to false negatives. Use DMSO co-solvents ≤0.1% to mitigate ().
  • Metabolic instability : Fluorinated derivatives (e.g., 2,2-difluoro analogs in ) exhibit improved stability. Validate using microsomal assays.
  • Target off-effects : Screen against related receptors (e.g., glutamate receptors in ) to rule out non-specific binding.

Case study : JAK inhibitors with bicyclo[1.1.1]pentane groups showed enhanced selectivity after fluorination (), highlighting the need for systematic SAR studies.

How does the steric strain of the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?

Advanced Research Focus
The strained geometry (bond angles ~90°) increases reactivity but complicates regioselectivity:

  • Radical pathways : Strain relief drives radical addition to the central carbon, favoring mono-functionalization ().
  • Buchwald-Hartwig amination : Steric hindrance at the bridgehead carbon necessitates bulky ligands (e.g., XPhos) for efficient C–N bond formation ().
  • Computational insights : DFT studies reveal higher activation energies for reactions at the bridgehead vs. peripheral carbons, guiding catalyst design .

Experimental validation : Use kinetic isotope effects (KIE) to probe transition states in cross-couplings involving deuterated analogs.

What computational methods predict the binding affinity of bicyclo[1.1.1]pentane-pyrazole hybrids to neurological targets?

Q. Advanced Research Focus

  • Docking studies : Glide or AutoDock Vina models interactions with glutamate receptors (). The bicyclo core’s rigidity mimics aromatic pharmacophores, enabling bioisosteric replacement of benzene rings ().
  • MD simulations : Assess conformational stability in binding pockets (e.g., NMDA receptors). The bicyclo system’s low polar surface area (PSA) improves blood-brain barrier penetration ().
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for fluorinated vs. non-fluorated derivatives, aligning with experimental IC₅₀ trends ().

Validation : Correlate computed binding energies with SPR (surface plasmon resonance) data for lead optimization.

How can regioselective functionalization of the bicyclo[1.1.1]pentane core be achieved?

Q. Basic Research Focus

  • Protecting group strategies : tert-Butyl carbamates (e.g., tert-butyl N-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate in ) shield reactive sites during multi-step synthesis.
  • Electrophilic substitution : Bromination at the bridgehead carbon occurs selectively under radical conditions ().
  • Grignard reactions : Strain-driven nucleophilic attack at the central carbon yields ketone derivatives (e.g., 1-{bicyclo[1.1.1]pentan-1-yl}propan-2-one in ).

Tip : Monitor reaction progress via TLC with iodine staining to detect low-polarity intermediates.

What are the challenges in scaling up the synthesis of bicyclo[1.1.1]pentane-pyrazole hybrids?

Q. Advanced Research Focus

  • Purification difficulties : Hydrophobic byproducts require chromatographic separation with high-silica-content columns ().
  • Safety concerns : Exothermic ring-opening reactions necessitate controlled addition rates and cooling ().
  • Yield optimization : Batch vs. flow chemistry comparisons show improved yields (>60%) in continuous flow systems due to better heat dissipation ().

Case study : Scaling General Procedure 3 () to 10-g scale reduced yields from 53% to 38%, highlighting the need for process re-engineering.

How do fluorinated bicyclo[1.1.1]pentane derivatives compare to non-fluorinated analogs in pharmacokinetic studies?

Q. Advanced Research Focus

  • Metabolic stability : Fluorine atoms block CYP450-mediated oxidation, extending half-life (t₁/₂) by 2–3× ().
  • LogP reduction : Fluorination decreases logP by ~0.5 units, improving solubility ().
  • Toxicity : Fluorinated analogs (e.g., 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one in ) show lower hepatotoxicity in rodent models.

Methodology : Use LC-MS/MS to quantify metabolite formation in microsomal assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.